molecular formula C10H9F3N4 B12107558 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-

1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12107558
M. Wt: 242.20 g/mol
InChI Key: MDLFVLNVKSMXKW-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts, such as copper or palladium, can also be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with improved properties .

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

[3-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)16-17-9/h1-4H,5,14H2,(H,15,16,17)

InChI Key

MDLFVLNVKSMXKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)C(F)(F)F

Origin of Product

United States

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